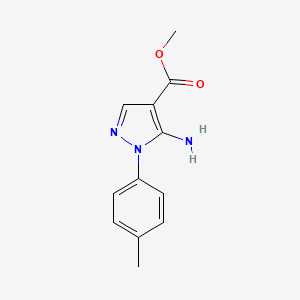
methyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the family of 5-aminopyrazole derivatives . These compounds are bioactive agents and find a wide range of applications in the pharmaceutical and agrochemical industries .
Synthesis Analysis
The synthesis of similar compounds involves chemoselective reactions. For instance, the reaction of 3-dimethylamino-2-aroyl-propenenitrile and hydrazine in acidic medium yields 4-cyano pyrazole, whereas in basic medium it yields 5-amino pyrazoles . A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has also been developed .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various techniques. For instance, the structure of 5-amino-1-methyl-4-nitroimidazole was determined using X-ray single crystal diffraction . The molecular formula of a similar compound, Ethyl 5-amino-1-methylpyrazole-4-carboxylate, is C7H11N3O2 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For instance, Pyrazole is a colorless solid with a boiling point of 186-188°C and a melting point of 67-70°C. It is a weak base and is soluble in water .Scientific Research Applications
Antileishmanial Activity
Pyrazole-bearing compounds, such as “methyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate”, are known for their potent antileishmanial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate. The result revealed that these compounds displayed superior antipromastigote activity .
Antimalarial Activity
The same study also evaluated the in vivo antimalarial activities of the synthesized pyrazole derivatives against Plasmodium berghei infected mice . The compounds showed significant inhibition effects against Plasmodium berghei, suggesting their potential as effective antimalarial agents .
Drug Synthesis
“Methyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate” can be used in the synthesis of various drugs. For instance, it can be used in the synthesis of 1- (4-methoxyphenyl)-5-methyl-N’- (2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide . This compound was synthesized by reacting equimolar equivalents of 1- (4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol under acidic conditions .
Molecular Docking Studies
“Methyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate” and its derivatives can be used in molecular docking studies to understand their interactions with target proteins . In the aforementioned study, a molecular docking study was conducted on Lm-PTR1, which justified the better antileishmanial activity of one of the compounds .
Synthesis of Pyrazole Derivatives
“Methyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate” can be used in the synthesis of pyrazole derivatives . For example, 5-amino-1-arylpyrazole-4-carbonitriles were synthesized starting from a mixture of arylhydrazine hydrochloride, 2-(ethoxymethyl)malononitrile, ethanol, and sodium hydroxide via a classical cyclocondensation reaction .
Pharmacological Research
“Methyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate” and its derivatives can be used in pharmacological research due to their diverse pharmacological effects . They can be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
properties
IUPAC Name |
methyl 5-amino-1-(4-methylphenyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-3-5-9(6-4-8)15-11(13)10(7-14-15)12(16)17-2/h3-7H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVVKQBYNMLXEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2696419.png)
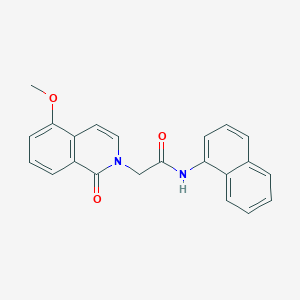
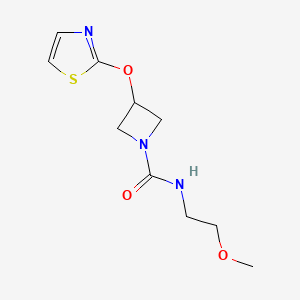
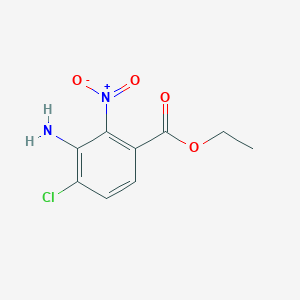

![Tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate](/img/structure/B2696431.png)
![2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2696432.png)
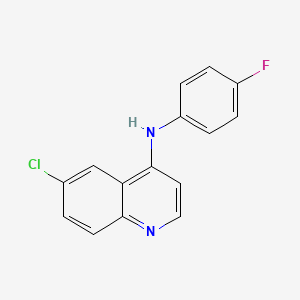
![1-(6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2696434.png)
![2-[3-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid](/img/structure/B2696437.png)
![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2696438.png)
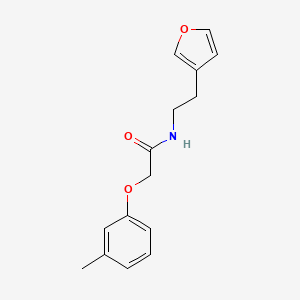
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2696441.png)
